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dimethylaziridine-1-sulfonamide

Cat. No.: B106301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral

aziridines, which are valuable building blocks in organic synthesis and drug development. The

high ring strain of aziridines makes them versatile intermediates for the synthesis of complex

nitrogen-containing molecules.[1] This document outlines three primary catalytic asymmetric

methodologies, offering high levels of enantioselectivity and diastereoselectivity.

Copper-Catalyzed Asymmetric Aziridination of
Olefins via Nitrene Transfer
This method involves the transfer of a nitrene group to an olefin, catalyzed by a chiral copper

complex. It is a widely used strategy for the synthesis of N-sulfonylated aziridines.[2][3]
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Entry
Olefin
Substrate

Chiral
Ligand

Catalyst Yield (%) ee (%)
Referenc
e

1 Styrene
Bis(oxazoli

ne)
CuOTf 91 88 [2]

2
Methyl

Cinnamate
Diimine

Cu(I)

complex
60-63 94-97 [2]

3

trans-β-

Methylstyre

ne

Bis(oxazoli

ne)
CuOTf - 70 [2]

4

6-Acyl-2,2-

dimethylchr

omene

Biaryl

Schiff base

Monomeric

Copper

Complex

- up to 99 [2]

5 Styrene
Chiral

Diimine

Cu(I)

complex

with

PhI(OAc)₂

75-96
Good to

Excellent
[2]

Experimental Protocol: Asymmetric Aziridination of
Styrene
Materials:

Styrene

[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Chiral bis(oxazoline)

ligand)

Anhydrous acetonitrile (MeCN)

Molecular sieves (4 Å)
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Argon gas

Standard glassware for inert atmosphere reactions

Equipment:

Schlenk line or glovebox

Magnetic stirrer with heating plate

Syringes and needles

Thin-layer chromatography (TLC) apparatus

Flash column chromatography system

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

To an oven-dried Schlenk flask under an argon atmosphere, add copper(I)

trifluoromethanesulfonate benzene complex (5-10 mol%) and the chiral bis(oxazoline) ligand

(6-12 mol%).

Add anhydrous acetonitrile and stir the mixture at room temperature until a homogeneous

solution is formed.

Add 4 Å molecular sieves to the reaction mixture.

Add styrene (1.0 equiv) to the catalyst solution.

In a separate flask, dissolve [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.2

equiv) in anhydrous acetonitrile.

Slowly add the PhI=NTs solution to the reaction mixture via syringe pump over a period of 4

hours at room temperature.
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Stir the reaction for an additional 20 hours at room temperature. Monitor the reaction

progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the chiral aziridine.

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
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Click to download full resolution via product page

Caption: Mechanism of Copper-Catalyzed Asymmetric Aziridination.

Rhodium-Catalyzed Asymmetric Aziridination of
Alkenes
Rhodium catalysts offer an alternative for the stereoselective aziridination of a broad range of

alkenes, including unactivated terminal olefins, with high enantioselectivity.[4][5]
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Entry
Alkene
Substra
te

Chiral
Ligand

Catalyst
Yield
(%)

d.r. e.r.
Referen
ce

1

5-Hexen-

1-ol

derivative

Planar

Chiral

Indenyl

[IndRhCl₂

]₂
21-77 - 95:5 [4]

2

Alkyl

halide

substitute

d alkene

Planar

Chiral

Indenyl

[IndRhCl₂

]₂
56-88 - 94:6-96:4 [4]

3

Protected

D-

glucofura

nose

derivative

Planar

Chiral

Indenyl

[IndRhCl₂

]₂
69 95% - [4]

4

L-

Phenylal

anine

derivative

Planar

Chiral

Indenyl

[IndRhCl₂

]₂
82 - 94:6 [4]

5

cis-

disubstitu

ted

alkene

Planar

Chiral

Indenyl

[Ind*RhCl

₂]₂
61 >20:1 86:14 [4]

Experimental Protocol: Rhodium-Catalyzed Aziridination
of an Unactivated Alkene
Materials:

Unactivated terminal alkene (e.g., 1-octene)

Dioxazolone nitrene precursor

Chiral Rhodium(III) Indenyl Catalyst ([Ind*RhCl₂]₂)
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Silver triflate (AgOTf)

Anhydrous 1,2-dichloroethane (DCE)

Argon gas

Standard glassware for inert atmosphere reactions

Equipment:

Schlenk line or glovebox

Magnetic stirrer

Syringes and needles

Thin-layer chromatography (TLC) apparatus

Flash column chromatography system

Chiral Gas Chromatography (GC) or HPLC system

Procedure:

In a glovebox, to a vial, add the chiral rhodium(III) indenyl catalyst (2.5 mol%) and silver

triflate (5 mol%).

Add anhydrous 1,2-dichloroethane to dissolve the catalyst.

Add the unactivated terminal alkene (1.0 equiv) to the catalyst solution.

Add the dioxazolone nitrene precursor (1.2 equiv).

Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for the

required time (e.g., 12 hours).

Monitor the reaction progress by TLC or GC.
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Upon completion, cool the reaction to room temperature and filter through a short pad of

silica gel, eluting with diethyl ether.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Determine the enantiomeric ratio (e.r.) by chiral GC or HPLC analysis.

Asymmetric Aziridination of Imines via Carbene
Transfer
This approach involves the reaction of an imine with a carbene precursor, often a diazo

compound, in the presence of a chiral catalyst to form the aziridine ring. The use of chiral sulfur

ylides also falls under this category, providing excellent stereocontrol.[6][7][8]

Data Presentation
Table 3: Diastereo- and Enantioselective Aziridination of Imines
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Entry
Imine
Substra
te

Carbene
Source

Catalyst
/Reagen
t

Yield
(%)

d.r. ee (%)
Referen
ce

1

N-

Sulfonyli

mine

(Aryl)

Propargyl

ic

Sulfoniu

m Ylide

Chiral

Sulfide
High

cis-

selective
High [7]

2

N-

Sulfonyli

mine

(Aliphatic

)

Propargyl

ic

Sulfoniu

m Ylide

Chiral

Sulfide
High

cis-

selective
High [7]

3

N-

Benzhydr

yl Imine

Ethyl

Diazoace

tate

(S)-

VAPOL-

Boron

Lewis

Acid

77

50:1

(cis:trans

)

95 [1]

4
N-aryl

imine

Diazoace

tamide

(S)-

VANOL

derived

catalyst

Broad

Scope

trans-

selective
High [9]

5

N-

sulfonyl

imine

Trimethyl

silyldiazo

methane

None

(diastere

oselectiv

e)

32-83

80:20-

100:0

(cis)

- [10]

Experimental Protocol: Asymmetric Aziridination using a
Chiral Sulfur Ylide
Materials:

N-Tosylbenzaldimine

Benzyl bromide
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Chiral sulfide (e.g., isothiocineole)[6]

Potassium tert-butoxide (KOtBu)

Anhydrous tetrahydrofuran (THF)

Argon gas

Standard glassware for inert atmosphere reactions

Equipment:

Schlenk line or glovebox

Magnetic stirrer with cooling bath

Syringes and needles

Thin-layer chromatography (TLC) apparatus

Flash column chromatography system

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

Sulfonium Salt Formation: In a round-bottom flask, dissolve the chiral sulfide (1.0 equiv) and

benzyl bromide (1.1 equiv) in acetone. Stir the mixture at room temperature for 24 hours.

The sulfonium salt will precipitate and can be collected by filtration, washed with cold

acetone, and dried under vacuum.

Ylide Generation and Aziridination: To a suspension of the prepared sulfonium salt (1.2

equiv) in anhydrous THF at -78 °C under an argon atmosphere, add potassium tert-butoxide

(1.2 equiv) portion-wise.

Stir the resulting ylide solution at -78 °C for 30 minutes.
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Add a solution of N-tosylbenzaldimine (1.0 equiv) in anhydrous THF dropwise to the ylide

solution.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate.

Purify the residue by flash column chromatography on silica gel to yield the chiral aziridine.

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Intramolecular Stereoselective Aziridination
Chiral aziridines can also be synthesized through the intramolecular cyclization of suitably

functionalized precursors, such as unsaturated sulfonamides or amino alcohols.[2][11][12]

Experimental Protocol: Intramolecular Aziridination of
an Unsaturated Sulfonamide
Materials:

Unsaturated sulfonamide precursor

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

Anhydrous solvent (e.g., acetonitrile)

Argon gas

Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the unsaturated sulfonamide (1.0 equiv) in anhydrous acetonitrile in a Schlenk flask

under an argon atmosphere.
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Add the copper(I) trifluoromethanesulfonate benzene complex (5-10 mol%) to the solution.

Stir the reaction mixture at room temperature or with gentle heating as required, monitoring

the reaction by TLC.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography to afford the bicyclic aziridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b106301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

